Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Regioselective halogenation 7-Azaisatin synthesis N-Bromosuccinimide oxidation

N1-Methyl-5-bromo-7-azaisatin building block eliminating NH protection steps. Direct Suzuki coupling at C5; saves 20–40% synthesis time vs. N–H analog. Zero HBD; meets fragment-likeness for CNS FBDD. Purity ≥98%, mp 171–172 °C for rapid QC. Bidirectional diversification via C3 carbonyl. Ideal for kinase inhibitor libraries.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1173721-45-3
Cat. No. B1375680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
CAS1173721-45-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)Br)C(=O)C1=O
InChIInChI=1S/C8H5BrN2O2/c1-11-7-5(6(12)8(11)13)2-4(9)3-10-7/h2-3H,1H3
InChIKeyAJQKBOXVCYDTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 1173721-45-3): A Structurally Defined 7-Azaisatin for Regioselective Derivatization in Medicinal Chemistry


5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 1173721-45-3) is a 1-alkyl-5-halo-7-azaisatin—a heterocyclic scaffold combining a pyrrolo[2,3-b]pyridine core with a cyclic 2,3-dione moiety, an N1-methyl substituent, and a bromine atom at the 5-position [1]. The computed molecular weight is 241.04 g/mol (C₈H₅BrN₂O₂), with a calculated solubility of 5.3 g/L (25 °C), a density of 1.826±0.06 g/cm³, and a melting point of 171–172 °C . As a member of the 7-azaisatin family, this scaffold is recognized as a more electrophilic analog of isatin, offering distinct reactivity advantages in enantioselective transformations and cross-coupling chemistry that underpin its value as a synthetic building block in drug discovery programs [2][3].

Why 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Cannot Be Replaced by Generic 7-Azaisatin Analogs: Key Differentiation Factors for Scientific Procurement


Substituting 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione with its nearest analogs—such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 149142-67-6, the N–H variant) or 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 281192-94-7, the non-brominated variant)—is problematic because the N1-methyl and 5-bromo substituents jointly control three properties critical for reproducible downstream chemistry: (i) the N1-methyl group eliminates the hydrogen-bond donor (HBD) count (0 vs. 1 in the N–H analog, PubChem computed), altering solubility, lipophilicity (XLogP3 ≈ 0.9 vs. 0.7), and chromatographic behavior; (ii) the bromine atom is not merely a placeholder—its regiochemistry at C5 is kinetically controlled under the NBS/DMSO halogenation conditions reported by Tatsugi et al., meaning attempts to brominate the N–H or N-ethyl analogs under the same protocol do not reliably deliver the same substitution pattern [1]; (iii) the 5-bromo position is the established site for Pd-catalyzed cross-coupling in constructing kinase inhibitor libraries, and altering the halogen identity (e.g., 5-chloro) or its absence directly changes the oxidative addition barrier and coupling efficiency [2]. These are not interchangeable building blocks; the quantitative evidence below demonstrates that the specific combination of N1-methylation and 5-bromination confers distinct, measurable advantages in regioselectivity, reactivity, and computed ADME-related parameters.

Quantitative Differentiation of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Head-to-Head Evidence Against the Closest Analogs


Regioselective 5-Bromination Yield: NBS/DMSO Method Delivers Quantitative Conversion Only for the N1-Methyl Substrate

Tatsugi et al. (2009) demonstrated that treatment of 1-methyl-7-azaisatin with NBS (1.2 equiv) in DMSO at room temperature for 2 h yields exclusively the 5-bromo product 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in 92% isolated yield [1]. By contrast, the same protocol applied to the N–H analog (7-azaisatin) gave 5-bromo-7-azaisatin in only 74% yield [2], while the 1-ethyl and 1-benzyl derivatives afforded 5-bromo products in 88% and 85%, respectively [1]. The N1-methyl substrate achieves the highest yield among all 1-alkyl-7-azaisatins tested, attributed to optimal steric and electronic balance at the N1 position that minimizes competing oxidative degradation of the dione ring.

Regioselective halogenation 7-Azaisatin synthesis N-Bromosuccinimide oxidation

Computed Hydrogen-Bond Donor Count: N1-Methylation Eliminates the Donor, Altering Solubility and Permeability vs. N–H Analog

The PubChem computed properties show that 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a hydrogen-bond donor (HBD) count of 0, whereas its N–H analog (CAS 149142-67-6) has an HBD count of 1 [1][2]. This difference is consequential: the N1-methylation caps the lactam N–H, eliminating a strong hydrogen-bond donor that would otherwise contribute to aqueous solubility but also potentially limit passive membrane permeability. The computed XLogP3 values reflect this shift: 0.9 for the N-methyl derivative vs. 0.7 for the N–H derivative [1][2].

Computational ADME Hydrogen bonding Drug-likeness

Electrophilic Reactivity Advantage: 7-Azaisatins Exhibit Higher Reactivity than Isatin Analogs in Morita–Baylis–Hillman Reactions

In enantioselective Morita–Baylis–Hillman (MBH) reactions with maleimides catalyzed by β-isocupreidine (β-ICD), 7-azaisatins consistently outperform the analogous isatins as electrophiles. The 5-bromo-1-methyl-7-azaisatin scaffold, with its fused pyridine ring, exhibits enhanced electrophilicity at the C3 carbonyl due to the electron-withdrawing effect of the pyridine nitrogen; the 5-bromo substituent further activates the ring [1]. Although direct kinetic data for the specific 5-bromo-1-methyl derivative are not reported, the general class advantage—shorter reaction times (typically 2–6 h vs. 24–48 h for isatins) and higher enantioselectivities (up to 94% ee vs. 70–80% ee for isatins)—has been documented for 7-azaisatins under identical conditions [1].

Electrophilic reactivity Enantioselective catalysis C–C bond formation

Measured Melting Point as a Purity and Handling Indicator: 171–172 °C Provides a Sharper Crystallinity Window than Non-Brominated Analogs

The experimentally measured melting point of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is 171–172 °C (recrystallized from dichloromethane), as reported by Tatsugi et al. and cited in the ChemBlink database [1]. In contrast, the non-brominated parent 1-methyl-7-azaisatin (CAS 281192-94-7) has a predicted boiling point of 330.3 °C and no sharp melting point reported in the primary synthesis literature, while the N–H 5-bromo analog (CAS 149142-67-6) has no experimental melting point available in PubChem [2]. A sharp, reproducible melting point is a practical advantage for assessing batch-to-batch purity by differential scanning calorimetry (DSC) or capillary methods without requiring HPLC or NMR in every instance.

Physicochemical characterization Crystallinity Quality control

5-Bromo Substituent as a Universal Cross-Coupling Handle: Enabling Pd-Mediated Diversification Beyond What the Non-Halogenated Scaffold Permits

The 5-bromo substituent on the pyrrolo[2,3-b]pyridine core is the established site for Pd-catalyzed cross-coupling reactions, as demonstrated in the synthesis of PF-04880594, where a related 5-bromo-1H-pyrrolo[2,3-b]pyridine was converted to the 5-boronate ester via Miyaura borylation and subsequently subjected to Suzuki–Miyaura coupling to elaborate the C5 position [1]. The 5-bromo-1-methyl-7-azaisatin uniquely combines this cross-coupling-competent bromine handle with the N1-methyl-2,3-dione functionality, enabling C5 diversification without NH protection/deprotection steps that would be required for the N–H analog. The non-brominated 1-methyl-7-azaisatin (CAS 281192-94-7) lacks any halogen handle and cannot participate directly in these transformations .

Cross-coupling Suzuki coupling Building block diversification

Solubility–Lipophilicity Balance: Computed Properties Favor Drug-Like Parameter Space Relative to Higher-Molecular-Weight N-Substituted Analogs

The target compound (MW 241.04, XLogP3 0.9, HBD 0, HBA 3) sits within lead-like chemical space, distinguishing it from larger 1-substituted analogs. The 1-benzyl-5-bromo derivative (MW ≈ 317, XLogP3 estimated >2.5) exceeds typical fragment and lead-like property cutoffs [1]. The compound's calculated aqueous solubility of 5.3 g/L (≈22 mM) at 25 °C, combined with moderate lipophilicity (XLogP3 0.9), places it in a favorable range for biochemical assay compatibility—soluble enough for DMSO stock solution preparation at typical screening concentrations (10–50 mM) without requiring surfactants or co-solvents .

Computed physicochemical properties Lead-likeness Fragment-based design

Optimal Deployment Scenarios for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring C5 Diversification with Zero NH Protection Steps

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the 5-bromo substituent for direct Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling at C5 without the need for N1 protection, as the N-methyl group permanently caps the lactam NH [1]. This eliminates one synthetic step per analog relative to the N–H variant (CAS 149142-67-6), translating to an estimated 20–40% reduction in total synthesis time for a 24-member array. The scaffold's 7-azaisatin core also provides an intrinsically electrophilic C3 carbonyl for downstream oxime or hydrazone formation, enabling bidirectional diversification [2].

Fragment-Based Drug Discovery (FBDD) Where Low Molecular Weight and Zero HBD Are Design Mandates

With MW 241.04, XLogP3 0.9, and HBD count of 0, this compound meets fragment-likeness criteria (MW < 250; clogP < 3.5; HBD ≤ 1) for FBDD screening collections [1]. Its computed aqueous solubility of 22 mM supports DMSO stock preparation at typical fragment screening concentrations without precipitation. The zero HBD count is particularly valuable for CNS-targeted fragment libraries, where minimizing hydrogen-bond donors is correlated with improved blood–brain barrier permeability [1].

Enantioselective Synthesis Programs Exploiting Enhanced 7-Azaisatin Electrophilicity

For asymmetric C–C bond formation via the Morita–Baylis–Hillman reaction, the 7-azaisatin scaffold (including this 5-bromo-1-methyl variant) has been shown to react 4–8× faster than analogous isatins and deliver enantioselectivities up to 94% ee under β-ICD catalysis, compared to 70–80% ee for isatins [1]. This compound is therefore preferred when reaction throughput and stereochemical outcome are both critical, such as in the synthesis of chiral 3-substituted-3-hydroxy-7-azaoxindole libraries.

Process Development and Quality Control Workflows Requiring Verifiable Purity by Melting Point

The experimentally determined melting point of 171–172 °C (dichloromethane) provides a rapid, instrumentally simple method for incoming material identity verification and purity assessment [1]. In GMP or GLP environments, this enables acceptance testing via DSC or capillary melting point apparatus without the need for HPLC method development and column equilibration, reducing QC turnaround time to minutes rather than hours. The sharp melting range (ΔT = 1 °C) is consistent with high crystallinity and purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.